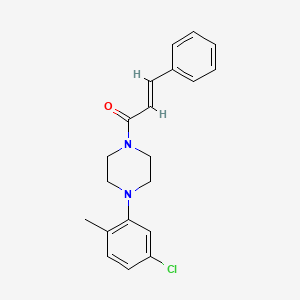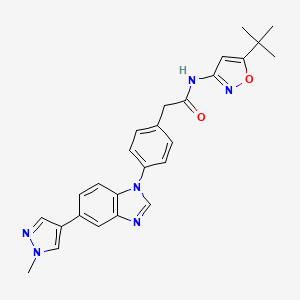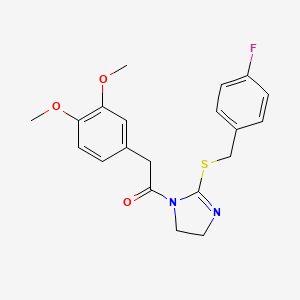![molecular formula C22H25FN4O4 B2952714 N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-methyloxalamide CAS No. 896365-74-5](/img/structure/B2952714.png)
N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-methyloxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-methyloxalamide is a useful research compound. Its molecular formula is C22H25FN4O4 and its molecular weight is 428.464. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-methyloxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-methyloxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Tetrahydro-2-Benzoxepins as Hypotensives
A novel series of compounds similar to N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-methyloxalamide, specifically 1-(alkylamino)-1,3,4,5-tetrahydro-7,8-dimethoxy-2-benzoxepins, have shown hypotensive activity. These compounds act as alpha blockers with both peripheral and central activities (Tenbrink et al., 1981).
Sigma-1 Receptor Ligands
Research into a series of N-(benzofuran-2-ylmethyl)-N'-benzylpiperazines, structurally related to the target compound, has revealed potent and selective ligands for the sigma-1 receptor. These have implications for developing diagnostic tools for neurodegenerative processes, such as sigma1 receptor positron emission tomography (PET) radiotracers (Moussa et al., 2010).
Serotonin 1A Receptors in Alzheimer's Disease
A molecular imaging probe, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, structurally akin to the target compound, has been used with PET to quantify serotonin 1A (5-HT(1A)) receptor densities in the brains of Alzheimer's disease patients. This research offers insights into the neurological changes associated with Alzheimer's disease (Kepe et al., 2006).
1-(Alkylamino)Isochromans as Hypotensives
Compounds similar to the target molecule, specifically 1-[1-(3,4-dimethoxy-1H-2-benzopyran-1-yl)alkyl]-4-arylpiperazines, have demonstrated hypotensive activity. These compounds decrease sympathetic nerve activity and block the pressor effects of norepinephrine and phenylephrine, suggesting alpha-adrenergic antagonist properties (Mccall et al., 1982).
N-aryl-N'-benzylpiperazines as Antipsychotic Agents
N1-(2-Alkoxyphenyl)piperazines, which have structural similarities to the target compound, have been evaluated for their antipsychotic activity. These compounds show high affinity for D2, 5-HT1A, and alpha 1-adrenergic receptors, suggesting potential applications in antipsychotic treatments (Reitz et al., 1995).
Discovery of LASSBio-772
The discovery of 1-(2-(benzo[d] [1,3]dioxol-6-yl)ethyl)-4-(2-methoxyphenyl) piperazine (LASSBio-772), a derivative structurally related to the target compound, has been reported. LASSBio-772 is a potent and selective alpha 1A/1D adrenoceptor antagonist, with implications for treating conditions related to these receptors (Romeiro et al., 2011).
Propriétés
IUPAC Name |
N'-[2-(1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-methyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O4/c1-24-21(28)22(29)25-13-18(15-6-7-19-20(12-15)31-14-30-19)27-10-8-26(9-11-27)17-5-3-2-4-16(17)23/h2-7,12,18H,8-11,13-14H2,1H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBYDYMXVUFFOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-methyloxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B2952633.png)
![tert-butyl N-[2-hydroxy-1-(2-iodophenyl)ethyl]carbamate](/img/structure/B2952634.png)



![5-[(Z)-(2,4-dichlorophenyl)diazenyl]-2-hydroxybenzaldehyde](/img/structure/B2952640.png)
![2-Amino-2-(3-methyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2952642.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-phenoxypropanamide](/img/structure/B2952643.png)
![Methyl 4-[4-(4-chlorophenyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2952644.png)
![(E)-3-(dimethylamino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B2952646.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}propanamide](/img/structure/B2952651.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2952653.png)